2-Ethoxyacetohydrazide hydrochloride 2-Ethoxyacetohydrazide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049750-42-6
VCID: VC8357595
InChI: InChI=1S/C4H10N2O2.ClH/c1-2-8-3-4(7)6-5;/h2-3,5H2,1H3,(H,6,7);1H
SMILES: CCOCC(=O)NN.Cl
Molecular Formula: C4H11ClN2O2
Molecular Weight: 154.59 g/mol

2-Ethoxyacetohydrazide hydrochloride

CAS No.: 1049750-42-6

Cat. No.: VC8357595

Molecular Formula: C4H11ClN2O2

Molecular Weight: 154.59 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxyacetohydrazide hydrochloride - 1049750-42-6

Specification

CAS No. 1049750-42-6
Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
IUPAC Name 2-ethoxyacetohydrazide;hydrochloride
Standard InChI InChI=1S/C4H10N2O2.ClH/c1-2-8-3-4(7)6-5;/h2-3,5H2,1H3,(H,6,7);1H
Standard InChI Key QJHKFYAAHZNVJB-UHFFFAOYSA-N
SMILES CCOCC(=O)NN.Cl
Canonical SMILES CCOCC(=O)NN.Cl

Introduction

Synthesis and Reaction Optimization

While no direct synthesis of 2-ethoxyacetohydrazide hydrochloride is documented, analogous hydrazide hydrochlorides are prepared via hydrazinolysis of esters or acyl halides followed by salt formation. A plausible route involves:

  • Hydrazine reaction with ethoxyacetyl chloride:

    ClC(O)CH2OCH2CH3+NH2NH2NH2NHC(O)CH2OCH2CH3+HCl\text{ClC(O)CH}_2\text{OCH}_2\text{CH}_3 + \text{NH}_2\text{NH}_2 \rightarrow \text{NH}_2\text{NHC(O)CH}_2\text{OCH}_2\text{CH}_3 + \text{HCl}

    The hydrochloride salt forms in situ or via post-synthesis treatment with HCl gas.

  • Alternative pathway: Condensation of ethyl ethoxyacetate with hydrazine hydrate, followed by HCl acidification.

Reaction optimization data from analogous systems (Table 1) highlight critical factors:

ParameterOptimal ConditionImpact on Yield
SolventCH₃CN75%
BaseCs₂CO₃Facilitates deprotonation
AdditiveEt₃N·3HFEnhances activation
Temperature110°CBalances kinetics/thermodynamics

For 2-ethoxyacetohydrazide hydrochloride, polar aprotic solvents (e.g., acetonitrile) and mild bases (e.g., K₂CO₃) would likely favor high yields while avoiding decomposition of the ethoxy group.

Physicochemical Properties

Based on structurally related hydrazide hydrochlorides, the following properties are inferred:

  • Solubility: High solubility in polar solvents (water, ethanol, DMSO) due to ionic character; limited solubility in nonpolar solvents.

  • Melting Point: Estimated 180–200°C (decomposition may occur before melting).

  • Stability: Hygroscopic; sensitive to prolonged exposure to moisture or high temperatures. Store under inert atmosphere at 2–8°C.

  • pKa: Hydrazide NH protons ~2–3; hydrochloride counterion lowers pH in solution.

Comparative data from acetohydrazide derivatives suggest that electron-donating substituents like ethoxy increase solubility but may reduce thermal stability relative to aryl-substituted analogs.

Applications in Organic and Medicinal Chemistry

Hydrazide hydrochlorides serve as versatile intermediates:

Intermediate in Heterocycle Synthesis

  • Pyrazole and triazole formation: Hydrazides undergo cyclocondensation with diketones or nitriles. For example, reaction with β-ketoesters yields pyrazolones, bioactive scaffolds in drug discovery .

  • Schiff base preparation: Condensation with aldehydes/ketones forms hydrazones, investigated for antimicrobial and anticancer activities.

Pharmaceutical Relevance

  • Antitubercular agents: Hydrazide derivatives exhibit potency against Mycobacterium tuberculosis by inhibiting mycolic acid synthesis.

  • Antioxidant activity: The –NH–NH₂ group scavenges free radicals, as demonstrated in ferric reducing antioxidant power (FRAP) assays.

While 2-ethoxyacetohydrazide hydrochloride itself is underexplored, its ethoxy group could enhance bioavailability compared to unsubstituted analogs.

Recent Advancements and Future Directions

Recent methodologies for C–N bond formation , such as metal-free C(sp³)–N coupling, could streamline hydrazide synthesis. Future research on 2-ethoxyacetohydrazide hydrochloride should prioritize:

  • Catalytic asymmetric synthesis for enantiopure derivatives.

  • Structure-activity relationship (SAR) studies to optimize bioactivity.

  • Green chemistry approaches using water or biodegradable solvents.

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